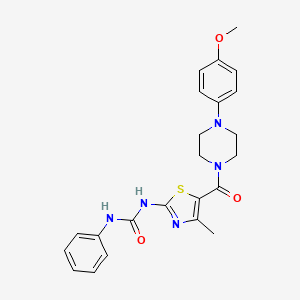

1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

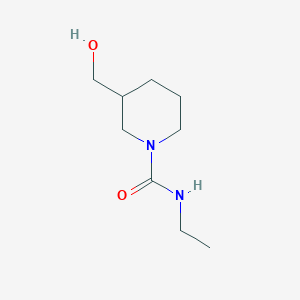

This compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the methoxyphenyl group could potentially contribute to the compound’s pharmacological activity .

Molecular Structure Analysis

The molecule contains a piperazine ring, a methoxyphenyl group, and a phenylurea group. These groups could potentially interact with biological targets through various non-covalent interactions .Chemical Reactions Analysis

Piperazine rings can participate in a variety of chemical reactions, including alkylation, acylation, and substitution reactions . The reactivity of this specific compound would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Potential : Compounds with structures incorporating elements of the specified chemical have demonstrated promising antiviral activities, particularly against Tobacco mosaic virus (TMV), and potent antimicrobial properties. This suggests their use in the design of new antiviral and antimicrobial agents (Reddy et al., 2013).

Imaging Agent Development : Piperazine derivatives, similar to the compound , have been explored for their potential as imaging agents, particularly in targeting 5HT1A receptors. This research could lead to new diagnostic tools or treatments in neurological and psychiatric disorders (Chaturvedi et al., 2018).

Anticancer Activity : Some piperazine derivatives have shown significant anticancer activities, suggesting the potential use of similar compounds in cancer treatment. This includes the exploration of their mechanisms and efficacy against various cancer cell lines (Gul et al., 2019).

Carbonic Anhydrase Inhibition : Studies on Mannich bases with piperazine structures have indicated their ability to inhibit carbonic anhydrase, an enzyme important in various physiological processes. This suggests applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Tuğrak et al., 2019).

Serotonin Receptor Antagonism : Research on piperazine derivatives has explored their role as antagonists of serotonin receptors, which could have implications in treating psychiatric disorders such as anxiety and depression (Mokrosz et al., 1994).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 1-(4-methoxyphenyl)piperazine, interact with certain receptors in the body . More research is needed to identify the specific targets of this compound.

Mode of Action

It is suggested that similar compounds, like 1-(4-Methoxyphenyl)piperazine, inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

It is known that similar compounds can influence the monoaminergic system, affecting the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Pharmacokinetics

It is known that similar compounds are metabolized in the liver and excreted via the kidneys .

Result of Action

It is suggested that similar compounds produce effects somewhat similar to amphetamines, although they are much less potent .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c1-16-20(32-23(24-16)26-22(30)25-17-6-4-3-5-7-17)21(29)28-14-12-27(13-15-28)18-8-10-19(31-2)11-9-18/h3-11H,12-15H2,1-2H3,(H2,24,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFLZLHPOGSOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(4-(4-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)

![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)

![2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2989976.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)